![molecular formula C19H13N3O10S3 B14730360 6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid CAS No. 6098-94-8](/img/structure/B14730360.png)
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple sulfonic acid groups, a quinoline moiety, and a naphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid typically involves multi-step organic reactions. One common approach is the condensation of 8-oxo-5-sulfoquinoline-7(8H)-ylidene hydrazine with naphthalene-1,3-disulfonic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles like amines or alcohols, forming sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinoline derivatives with additional functional groups.
Reduction: Hydrazine derivatives with reduced quinoline moiety.
Substitution: Sulfonamide or sulfonate ester derivatives.
科学研究应用
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules and as an inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
作用机制
The mechanism of action of 6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its fluorescent properties allow it to be used as a probe for studying molecular interactions and cellular processes.
相似化合物的比较
Similar Compounds
8-Oxo-5-sulfoquinoline: Shares the quinoline moiety and sulfonic acid group but lacks the naphthalene core.
Naphthalene-1,3-disulfonic acid: Contains the naphthalene core and sulfonic acid groups but lacks the quinoline moiety.
Quinoline-7(8H)-ylidene hydrazine: Contains the quinoline moiety and hydrazine group but lacks the naphthalene core and sulfonic acid groups.
Uniqueness
6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid is unique due to its combination of quinoline, naphthalene, and multiple sulfonic acid groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
6098-94-8 |
|---|---|
分子式 |
C19H13N3O10S3 |
分子量 |
539.5 g/mol |
IUPAC 名称 |
6-[(8-hydroxy-5-sulfoquinolin-7-yl)diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C19H13N3O10S3/c23-19-15(9-17(35(30,31)32)14-2-1-5-20-18(14)19)22-21-11-3-4-13-10(6-11)7-12(33(24,25)26)8-16(13)34(27,28)29/h1-9,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI 键 |
KDCMDGVYPLAYAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


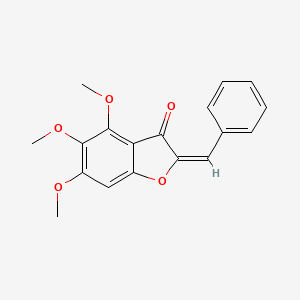
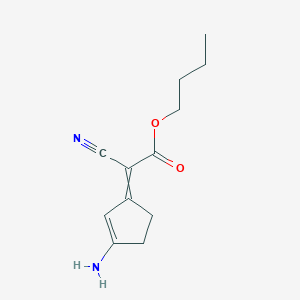

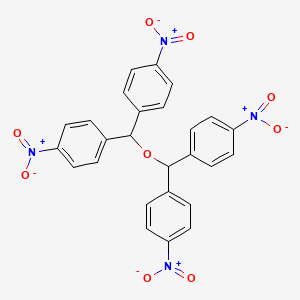

![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)
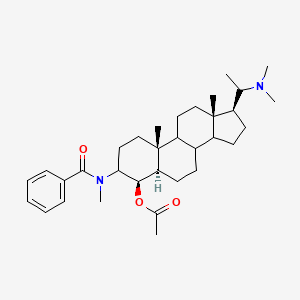

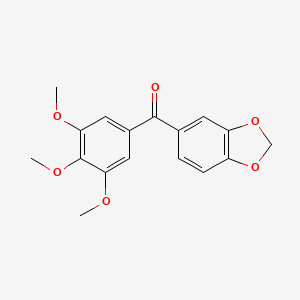
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)
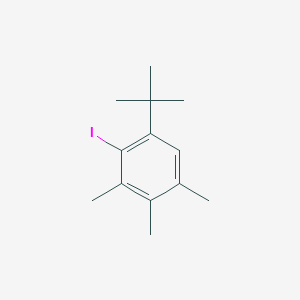
![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)

![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)
